Bienvenue dans la boutique en ligne BenchChem!

1-hydroxy-2-octylquinolin-4(1H)-one

Antimycobacterial drug discovery Mycobacterium tuberculosis alkylquinolone SAR

Procure the uniquely scoped C8-alkylquinolone N-oxide (N8) for SAR-driven respiratory oxidase research. Unlike the well-characterized C7 (HQNO) and C9 (NQNO) standards, N8 is the only saturated C7–C9 homologue with reported anti-M. tuberculosis MIC (50 µg/mL). Its mid-length octyl chain fills a critical gap in terminal oxidase inhibitor selectivity mapping across cytochrome bo, bd-I, and bd-II isoforms. Ideal as a validated reference standard for phenotypic screening, natural product dereplication, and PqsL N-oxidation pathway studies.

Molecular Formula C17H23NO2
Molecular Weight 273.37 g/mol
CAS No. 2503-84-6
Cat. No. B14746702
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-hydroxy-2-octylquinolin-4(1H)-one
CAS2503-84-6
Molecular FormulaC17H23NO2
Molecular Weight273.37 g/mol
Structural Identifiers
SMILESCCCCCCCCC1=CC(=O)C2=CC=CC=C2N1O
InChIInChI=1S/C17H23NO2/c1-2-3-4-5-6-7-10-14-13-17(19)15-11-8-9-12-16(15)18(14)20/h8-9,11-13,20H,2-7,10H2,1H3
InChIKeyIWNHLHJZIFVFOS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxy-2-octylquinolin-4(1H)-one (CAS 2503-84-6): A Mid-Chain Alkylquinolone N-Oxide for Respiratory Chain and Antimycobacterial Research


1-Hydroxy-2-octylquinolin-4(1H)-one, also known as 2-n-octyl-4-hydroxyquinoline N-oxide (designated N8), is a C8-substituted 4-hydroxyquinoline N-oxide belonging to the alkyl-4-quinolone (AQ) class of bacterial secondary metabolites. First isolated from Pseudomonas aeruginosa BCC76810 and reported in 2016 [1], this compound features a mid-length octyl chain at the C2 position combined with an N-oxide functionality at the quinoline nitrogen. These structural features distinguish it from the more extensively studied 2-heptyl (N7/HQNO) and 2-nonyl (N9/NQNO) homologues, positioning it as a uniquely scoped tool compound for structure–activity relationship (SAR) studies targeting bacterial respiratory oxidases and antimycobacterial discovery programs.

Why Generic Substitution of 1-Hydroxy-2-octylquinolin-4(1H)-one with Heptyl or Nonyl Homologues Cannot Guarantee Functional Equivalence


Within the 2-alkyl-4-hydroxyquinoline N-oxide series, the length of the C2 alkyl chain directly modulates biological target engagement, cellular permeability, and metabolic stability. The heptyl analogue (HQNO, N7) is a well-established cytochrome bc1 inhibitor with a Kd of 64 nM for Complex III [1], but has not been reported with significant antimycobacterial activity. The nonyl analogue (NQNO, N9) co-crystallizes with cytochrome bc1 and b6f complexes [2] yet also lacks documented activity against Mycobacterium tuberculosis. In contrast, the octyl compound (N8) has demonstrated measurable albeit weak activity against M. tuberculosis (MIC 50 µg/mL) [3]. This divergence demonstrates that alkyl chain length is not a trivial variable—it can determine whether a compound gains or loses activity against specific biological targets. Simple replacement with a neighbouring homologue therefore risks failure in target-specific assay campaigns.

Quantitative Differentiation Evidence for 1-Hydroxy-2-octylquinolin-4(1H)-one (N8) Versus In-Class Comparators


Exclusive Antimycobacterial Activity Within the C7–C9 N-Oxide Series: N8 Demonstrates MIC of 50 µg/mL Against Mycobacterium tuberculosis

Among the saturated 2-alkyl-4-hydroxyquinoline N-oxides with C7, C8, and C9 chain lengths, only the octyl homologue N8 (1-hydroxy-2-octylquinolin-4(1H)-one) and the unsaturated N11Δ4 analogue have been reported with measurable activity against Mycobacterium tuberculosis. N8 exhibits a minimum inhibitory concentration (MIC) of 50 µg/mL against M. tuberculosis [1]. The heptyl analogue N7 (HQNO) and nonyl analogue N9 (NQNO) have not been documented with antimycobacterial activity in published comparative studies [1]. This target–chain-length relationship suggests an optimal C8 alkyl chain interaction with the mycobacterial respiratory chain, likely involving cytochrome bd oxidase, which is an essential terminal oxidase in M. tuberculosis and a validated drug target [2].

Antimycobacterial drug discovery Mycobacterium tuberculosis alkylquinolone SAR

Anti-Bacillus cereus Activity: N8 Exhibits IC50 in the 6.25–25 µg/mL Range Alongside N7 and N9, Establishing Class-Consistent Gram-Positive Antibacterial Potency

In a 2016 study isolating twelve 4-hydroxyquinoline derivatives from P. aeruginosa BCC76810, the N-oxide compounds N7 (heptyl), N8 (octyl), N9 (nonyl), and N11Δ4 were evaluated for activity against Bacillus cereus, a major cause of foodborne illness. All four N-oxides exhibited IC50 values in the range of 6.25–25 µg/mL [1]. The study did not report individual IC50 values for each homologue, but the shared range confirms that N8 maintains antibacterial potency comparable to its better-characterized analogues, without significant loss of activity due to the C8 chain length. This contrasts with the antimycobacterial data, where only N8 showed measurable activity, reinforcing that chain-length effects are target-specific rather than generalized [1].

Foodborne pathogen inhibition Bacillus cereus antibacterial screening

N-Oxide Structural Motif Confers Electron Transport Chain Inhibitory Activity Absent in the Non-Oxidized 2-Octyl-4(1H)-quinolone Analogue

The N-oxide functionality fundamentally alters the electronic properties and biological activity of alkylquinolones. 2-Alkyl-4-hydroxyquinoline N-oxides, including the heptyl prototype HQNO, act as potent inhibitors of the mitochondrial and bacterial respiratory chain at the cytochrome bc1 complex (Complex III), with a reported Kd of 64 nM for HQNO [1]. The non-oxidized counterpart, 2-octyl-4(1H)-quinolone (CAS 80554-60-5, also known as HHQ-C8), lacks this N-oxide group and functions primarily as a quorum-sensing signaling molecule in Pseudomonas aeruginosa rather than as a respiratory chain inhibitor [2]. This functional divergence means that procurement of the N-oxide form (CAS 2503-84-6) is mandatory for electron transport chain inhibition studies; the non-oxidized analogue is mechanistically and functionally distinct and cannot serve as a substitute.

Respiratory chain inhibition cytochrome bc1 N-oxide pharmacophore

Alkyl Chain Length Differentially Modulates Cytochrome bo vs. bd Selectivity: C8 Chain May Occupy an Intermediate Selectivity Window

A systematic SAR study of aurachin C analogues (N-hydroxy-4-quinolone derivatives) demonstrated that increasing the alkyl chain length of 2-n-undecyl derivatives decreased inhibitory potency against cytochrome bo while maintaining potency against cytochrome bd, indicating that the alkyl tail binding pocket of cytochrome bo is sterically more restrictive than that of cytochrome bd [1]. Although this study used aurachin-type scaffolds rather than 2-alkyl-4-hydroxyquinoline N-oxides, the physicochemical principle of chain-length-dependent selectivity between terminal oxidases is directly transferable to the N8 scaffold. The C8 chain of N8 occupies an intermediate position between the shorter C7 (HQNO) and longer C9 (NQNO) homologues, potentially conferring a distinct selectivity profile for cytochrome bd over cytochrome bo that is not achievable with either homologue. This inference is further supported by the exclusive antimycobacterial activity of N8, as M. tuberculosis relies on cytochrome bd as its primary terminal oxidase under microaerophilic conditions [2].

Cytochrome oxidase selectivity structure–activity relationship terminal oxidase inhibition

Optimal Research and Discovery Applications for 1-Hydroxy-2-octylquinolin-4(1H)-one (N8) Based on Verifiable Differentiation Evidence


Antimycobacterial Drug Discovery: Lead Scaffold and Positive Control for Cytochrome bd Oxidase Inhibitor Screening

N8 is the only saturated C7–C9 alkylquinolone N-oxide with a reported MIC against Mycobacterium tuberculosis (50 µg/mL) [1]. This makes it a valuable positive control and chemical starting point for phenotypic screening campaigns targeting the mycobacterial respiratory chain, particularly cytochrome bd oxidase—a validated target essential for M. tuberculosis survival under low-oxygen conditions encountered during infection [2]. Medicinal chemistry teams can use N8 as a reference compound to benchmark novel synthetic analogues, while its C8 chain provides a distinct SAR vector not explored by the more common C7 (HQNO) scaffold.

Respiratory Chain Selectivity Profiling: Dissecting Cytochrome bo vs. bd Binding-Site Topology Using Alkyl Chain Length as a Probe

Building on evidence that longer alkyl chains reduce inhibitory potency against cytochrome bo while sparing cytochrome bd [1], N8 (C8) serves as an intermediate chain-length probe between the well-characterized C7 (HQNO) and C9 (NQNO) standards. Researchers investigating the structural determinants of terminal oxidase inhibitor selectivity can employ N8 as a critical data point in chain-length–activity correlation studies, enabling more precise mapping of the alkyl tail binding pocket dimensions across cytochrome bo, bd-I, and bd-II isoforms.

Quinolone Natural Product Library Expansion and Metabolic Pathway Elucidation in Pseudomonas aeruginosa

N8 was first isolated as a new natural product from Pseudomonas aeruginosa BCC76810 in 2016, alongside three other novel quinolines [1]. For natural product chemists and microbiologists studying the biosynthetic capacity of Pseudomonas spp., N8 represents a structurally authenticated reference standard for LC-MS-based metabolomics, facilitating the dereplication of known compounds and the discovery of novel alkylquinolone congeners. Its N-oxide oxidation state also makes it a useful substrate for studying PqsL-mediated N-oxidation biosynthetic pathways [2].

Gram-Positive Antibacterial Screening: Bacillus cereus and Food Safety Research Applications

N8 exhibits anti-Bacillus cereus activity with an IC50 in the 6.25–25 µg/mL range, consistent with the broader class of 4-hydroxyquinoline N-oxides [1]. Food safety and food microbiology laboratories can employ N8 as a component of natural product-derived antibacterial panels targeting spore-forming Gram-positive pathogens, particularly in studies investigating the antibacterial properties of Pseudomonas-derived secondary metabolites.

Quote Request

Request a Quote for 1-hydroxy-2-octylquinolin-4(1H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.